molecular formula C14H25N3O3 B7152644 4-(3-cyclopropyl-3-hydroxybutanoyl)-N-ethylpiperazine-1-carboxamide

4-(3-cyclopropyl-3-hydroxybutanoyl)-N-ethylpiperazine-1-carboxamide

Cat. No.: B7152644
M. Wt: 283.37 g/mol
InChI Key: GSIIBHCCTDQZPD-UHFFFAOYSA-N
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Description

4-(3-cyclopropyl-3-hydroxybutanoyl)-N-ethylpiperazine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a hydroxybutanoyl moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-cyclopropyl-3-hydroxybutanoyl)-N-ethylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Hydroxybutanoyl Group Addition: The hydroxybutanoyl group is often introduced via a hydroxyalkylation reaction, where a butanoyl chloride reacts with an alcohol in the presence of a base.

    Piperazine Ring Formation: The piperazine ring is typically formed through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Final Coupling: The final step involves coupling the cyclopropyl-hydroxybutanoyl intermediate with the piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-cyclopropyl-3-hydroxybutanoyl)-N-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is substituted with an electrophile.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF (tetrahydrofuran) or ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH (sodium hydride) or K2CO3 (potassium carbonate).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-(3-cyclopropyl-3-hydroxybutanoyl)-N-ethylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-cyclopropyl-3-hydroxybutanoyl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it may inhibit a particular enzyme involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-cyclopropyl-3-hydroxy-propanoate: Shares the cyclopropyl and hydroxy groups but differs in the ester functionality.

    Cyclopropanepropanoic acid, β-hydroxy-, methyl ester: Similar structure but with a different ester group.

Uniqueness

4-(3-cyclopropyl-3-hydroxybutanoyl)-N-ethylpiperazine-1-carboxamide is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-(3-cyclopropyl-3-hydroxybutanoyl)-N-ethylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-3-15-13(19)17-8-6-16(7-9-17)12(18)10-14(2,20)11-4-5-11/h11,20H,3-10H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIIBHCCTDQZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C(=O)CC(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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